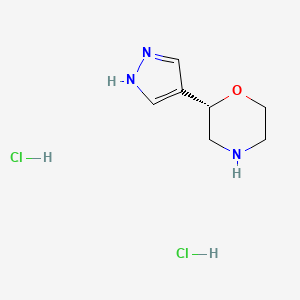
(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride is a chemical compound that features a morpholine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride typically involves the reaction of morpholine with a pyrazole derivative under specific conditions. One common method involves the use of alkynyl diazo compounds, which undergo a thermally induced, substrate-dependent reaction to produce the desired pyrazole derivatives . The reaction conditions often include mild temperatures and simple purification steps, making the process efficient and scalable.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrazole ring or the morpholine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-4-yl)morpholine: A similar compound with a pyrazole ring substituted at a different position.
1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone: Another pyrazole derivative with different substituents.
Uniqueness
(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H13Cl2N3O |
|---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
(2S)-2-(1H-pyrazol-4-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-2-11-7(5-8-1)6-3-9-10-4-6;;/h3-4,7-8H,1-2,5H2,(H,9,10);2*1H/t7-;;/m1../s1 |
InChI Key |
DVYAQQBDFGIWNT-XCUBXKJBSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CNN=C2.Cl.Cl |
Canonical SMILES |
C1COC(CN1)C2=CNN=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



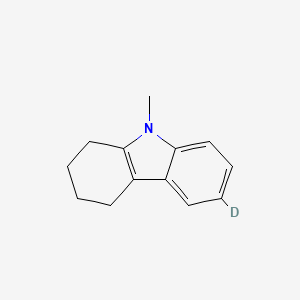
![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)

![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
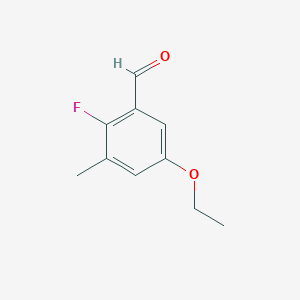
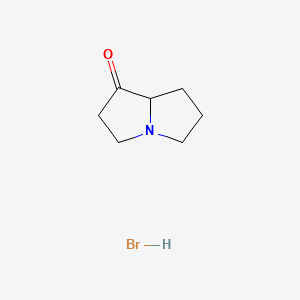
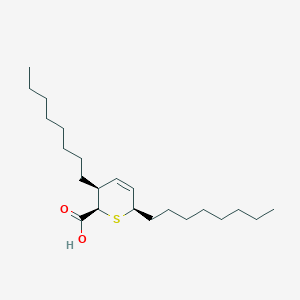
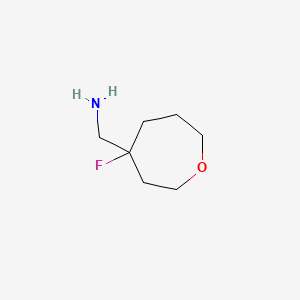
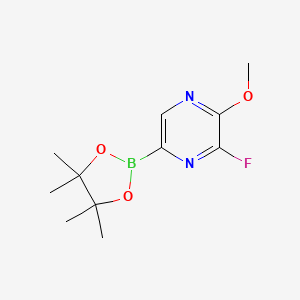
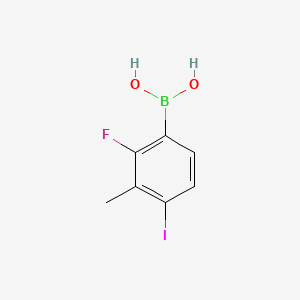
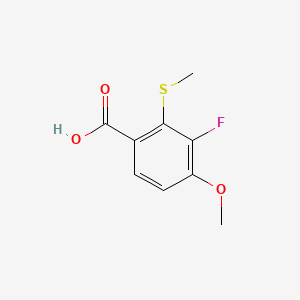
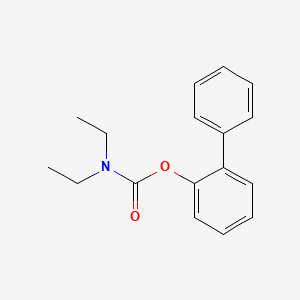
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B14028884.png)
